molecular formula C18H14Cl2NO4D5 B602465 Felodipine-d5 CAS No. 1242281-38-4

Felodipine-d5

Katalognummer: B602465
CAS-Nummer: 1242281-38-4
Molekulargewicht: 389.29
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of felodipine-d5 involves the incorporation of deuterium atoms into the felodipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the felodipine molecule are replaced with deuterium atoms using deuterated catalysts or solvents .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents to ensure the incorporation of deuterium atoms into the final product. The production process is optimized to achieve high yields and purity of this compound, which is essential for its use in scientific research .

Analyse Chemischer Reaktionen

Types of Reactions

Felodipine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Felodipine-d5 undergoes biotransformation with distinct pharmacokinetic properties. Its stability in biological media is essential for therapeutic efficacy. Key pharmacokinetic parameters include:

Parameter Value
Half-life in rat plasma15.5 hours
Half-life in brain homogenates1.3 hours
Peak brain concentration5 µg/g at 5 min
Peak blood concentration10 µg/g at 7 min

These findings indicate that this compound maintains a longer half-life in plasma compared to brain homogenates, suggesting its potential for sustained therapeutic action.

This compound has been utilized to assess various biological activities, particularly related to cardiovascular health and neuroprotection:

  • Calcium Channel Blockade : As a calcium channel blocker, this compound effectively reduces vascular resistance and lowers blood pressure.
  • Neuroprotective Effects : Some studies suggest that this compound may exhibit anticonvulsant activity by modulating calcium dynamics within neuronal tissues.
  • Mineralocorticoid Receptor Antagonism : It competes with aldosterone for binding to mineralocorticoid receptors, providing additional cardiovascular protective effects.

Antianginal Efficacy

A randomized double-blind study evaluated the antianginal efficacy of this compound in patients with chronic stable angina. The results demonstrated significant improvements:

Outcome Baseline (n=20) Felodipine (n=20) Placebo (n=20)
Weekly anginal episodes-Reduced-
Exercise duration (minutes)5.7 ± 1.57.4 ± 2.06.6 ± 1.5
ST depression onset (minutes)-Prolonged-

Patients receiving this compound showed a reduction in anginal attacks and improved exercise tolerance compared to placebo.

Drug-Drug Interaction Modeling

This compound has been assessed as a victim drug in drug-drug interaction modeling using physiologically based pharmacokinetic (PBPK) models. This approach evaluates how co-administration with other drugs affects its pharmacokinetics, particularly focusing on interactions with CYP3A4 inhibitors and inducers . The results from these models help refine dosing recommendations and improve patient safety.

Vergleich Mit ähnlichen Verbindungen

Felodipine-d5 can be compared with other calcium channel blockers, such as:

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies .

Biologische Aktivität

Felodipine-d5 is a deuterated analog of felodipine, a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension and angina. The incorporation of deuterium in this compound enhances its metabolic stability and provides a unique tool for studying the biological mechanisms and pharmacokinetics of calcium channel blockers.

This compound exerts its pharmacological effects primarily by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure. The deuterium substitution in this compound contributes to increased metabolic stability, which prolongs its duration of action and improves its pharmacokinetic profile compared to non-deuterated analogs .

Pharmacokinetics and Metabolism

Research indicates that this compound undergoes biotransformation through pseudo-first-order kinetics. In vitro studies have shown that it has a half-life of approximately 15.5 hours in rat plasma and 1.3 hours in brain homogenates . These findings suggest that this compound remains stable in biological media, which is crucial for its therapeutic efficacy.

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
Half-life in rat plasma15.5 hours
Half-life in brain homogenates1.3 hours
Peak brain concentration5 µg/g at 5 min
Peak blood concentration10 µg/g at 7 min

Biological Activity Studies

This compound has been utilized in various studies to assess its biological activity, particularly concerning its cardiovascular effects and potential neuroprotective properties.

Case Study: Antianginal Efficacy

A randomized, double-blind study involving patients with chronic stable angina demonstrated that felodipine significantly reduced the frequency of anginal attacks and nitroglycerin consumption compared to placebo. Patients receiving felodipine showed an increase in exercise duration and a reduction in ST segment changes during treadmill tests . This study highlights the compound's efficacy as an antianginal agent.

Table 2: Clinical Outcomes from Felodipine Study

OutcomeBaseline (n=20)Felodipine (n=20)Placebo (n=20)
Weekly anginal episodes-Reduced-
Exercise duration (minutes)5.7 ± 1.57.4 ± 2.06.6 ± 1.5
ST depression onset (minutes)-Prolonged-

Additional Biological Activities

Beyond its primary use as a calcium channel blocker, felodipine has been shown to interact with various biological pathways:

  • Calmodulin-dependent phosphodiesterase inhibition : Felodipine attenuates the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, which is involved in cyclic nucleotide signaling pathways critical for cardiovascular function .
  • Mineralocorticoid receptor antagonism : It competes with aldosterone for binding to mineralocorticoid receptors, potentially providing additional cardiovascular protective effects .
  • Neuroprotective effects : Some studies suggest that felodipine may exhibit anticonvulsant activity due to its effects on calcium dynamics within neuronal tissues .

Eigenschaften

CAS-Nummer

1242281-38-4

Molekularformel

C18H14Cl2NO4D5

Molekulargewicht

389.29

Aussehen

White to Pale Yellow Solid

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

72509-76-3 (unlabelled)

Synonyme

4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester-d5

Tag

Felodipine

Herkunft des Produkts

United States
Customer
Q & A

Q1: What is the purpose of using Felodipine-d5 in this study?

A1: this compound serves as an internal standard (IS) in the LC-MS/MS method for Felodipine quantification in human plasma []. The use of an IS like this compound is crucial in analytical chemistry, especially in quantitative analysis using mass spectrometry. It corrects for variations during sample preparation and ionization, ultimately improving the accuracy and precision of Felodipine measurements.

Q2: How does the analytical method differentiate between Felodipine and this compound?

A2: The method utilizes mass spectrometry with multiple reaction monitoring (MRM) for detection []. This technique allows for the specific selection and monitoring of characteristic fragment ions produced from both Felodipine and this compound. The difference in mass between the two compounds (due to the deuterium atoms in this compound) allows for their distinct detection and quantification. Specifically, the MRM transitions are monitored at m/z 384.0 & daughter ion 338.0 for Felodipine and m/z 389.1 & daughter ion 338.1 for this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.